Metabolic Stability Advantage of the 1,1-Dioxidotetrahydrothiophen-3-yl Head Group over Urea-Based GIRK Activators
Compounds carrying the 1,1‑dioxidotetrahydrothiophen‑3‑yl head group, including N‑((1,1‑dioxidotetrahydrothiophen‑3‑yl)methyl)benzo[d]thiazole‑2‑carboxamide, are expected to exhibit superior metabolic stability relative to the prototypical urea‑based GIRK activators such as ML297. In tier‑1 DMPK assays, the sulfone‑bearing pyrazole‑acetamide ether series demonstrated markedly improved microsomal half‑lives, with several analogs retaining >70% of parent compound after 60 min incubation in human liver microsomes, whereas the urea‑based lead compound showed <30% remaining under identical conditions [1]. The presence of the 1,1‑dioxidotetrahydrothiophene moiety is mechanistically linked to reduced oxidative metabolism at the central scaffold, a feature that directly translates to this benzothiazole‑carboxamide analog.
| Evidence Dimension | In vitro metabolic stability (human liver microsomes, % parent remaining at 60 min) |
|---|---|
| Target Compound Data | No direct measurement publicly available; quantitative inference from matched head‑group series: >70% remaining (class‑level prediction) |
| Comparator Or Baseline | Prototypical urea‑based GIRK activator (lead compound from Sharma et al. 2021): <30% remaining at 60 min |
| Quantified Difference | Approximately 2.3‑fold improvement in metabolic stability for sulfone‑containing head‑group compounds |
| Conditions | Human liver microsome incubation, 1 µM substrate, NADPH co‑factor, 37°C; tier‑1 DMPK assay platform as described in Sharma et al. 2021 |
Why This Matters
Procurement of a compound with a metabolically stable scaffold reduces the frequency of re‑dosing in in‑vivo pharmacology studies and lowers the likelihood of confounding inactive metabolites in electrophysiological assays.
- [1] Sharma, S.; Lesiak, L.; Aretz, C. D.; Du, Y.; Kumar, S.; Gautam, N.; Alnouti, Y.; Dhuria, N. V.; Chhonker, Y. S.; Weaver, C. D.; Hopkins, C. R. Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators. RSC Med. Chem. 2021, 12, 1366-1373. View Source
